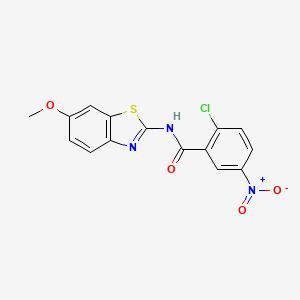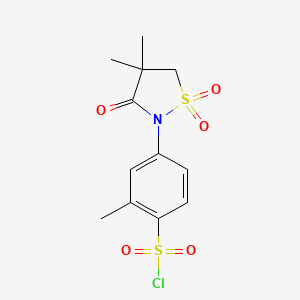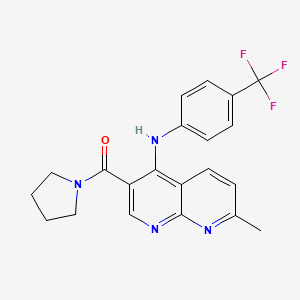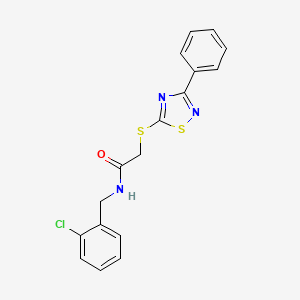
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C10H9ClN2O2S . It has a molecular weight of 256.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O2S/c1-15-6-2-3-7-8(4-6)16-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 169-172 degrees Celsius .Applications De Recherche Scientifique
Antibacterial Activity
Benzothiazole derivatives, including compounds similar to "2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide," have been synthesized and shown potent antibacterial activity against Pseudomonas aeruginosa, a pathogen known for its resistance to antimicrobial agents. These compounds were synthesized through a series of reactions, including condensation and substitution processes, and their antibacterial efficacy was evaluated using the cup plate method. Notably, compounds such as K-03, K-05, and K-06 exhibited significant antibacterial activity, underscoring the potential of methoxy substituted benzothiazole derivatives in combating bacterial infections (Gupta, 2018).
Anticancer Potential
In the realm of cancer research, benzothiazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. The synthesis and cytotoxicity evaluation of 6‐Pyrrolidinyl‐2‐(2‐Substituted Phenyl)‐4‐Quinazolinones revealed that these compounds, derived from a similar process involving benzothiazole synthesis, showed significant cytotoxic effects, particularly against human monocytic leukemia cells (U937) and mouse monocytic leukemia cells (WEHI-3). This suggests a promising avenue for developing anticancer agents based on benzothiazole frameworks (Hour et al., 2007).
Anticonvulsant and Sedative Effects
A study on 4-thiazolidinone derivatives, which share structural similarities with "2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide," revealed their potential as anticonvulsant agents. These compounds demonstrated significant anticonvulsant activity in various models, with one compound, in particular, showing sedative-hypnotic activity without impairing learning and memory. This indicates the therapeutic potential of benzothiazole derivatives in treating convulsions and possibly other neurological conditions (Faizi et al., 2017).
Material Science Applications
Beyond biomedical applications, benzothiazole derivatives have been investigated in material science for their optical and thermal properties. For instance, the synthesis and characterization of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide revealed properties conducive to applications in nonlinear optics (NLO) and other material science fields. The compound exhibited significant second harmonic generation (SHG) efficiency, indicative of its potential in photonics and as a functional material in various technological applications (Prabukanthan et al., 2020).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-9-3-5-12-13(7-9)24-15(17-12)18-14(20)10-6-8(19(21)22)2-4-11(10)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQFCBLKYMNBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B2592209.png)
![3-(4-methyl-2-oxo-7-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-3-yl)propanoic acid](/img/structure/B2592210.png)
![2-(2-((2-(2,5-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone](/img/structure/B2592213.png)

![3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2592215.png)
![(3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2592218.png)


![4-{4-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine-3-carbonitrile](/img/structure/B2592223.png)

![N1-(4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592225.png)


